molecular formula C25H20N2O2 B12449447 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

Cat. No.: B12449447
M. Wt: 380.4 g/mol
InChI Key: JUEOGTNEAKTVOP-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-methylbenzoic acid with naphthalen-1-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 2-Methyl-N-naphthalen-1-yl-acrylamide

Comparison: Compared to similar compounds, 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzamide moiety.

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C25H20N2O2/c1-17-8-2-4-13-21(17)25(29)26-20-12-6-11-19(16-20)24(28)27-23-15-7-10-18-9-3-5-14-22(18)23/h2-16H,1H3,(H,26,29)(H,27,28)

InChI Key

JUEOGTNEAKTVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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